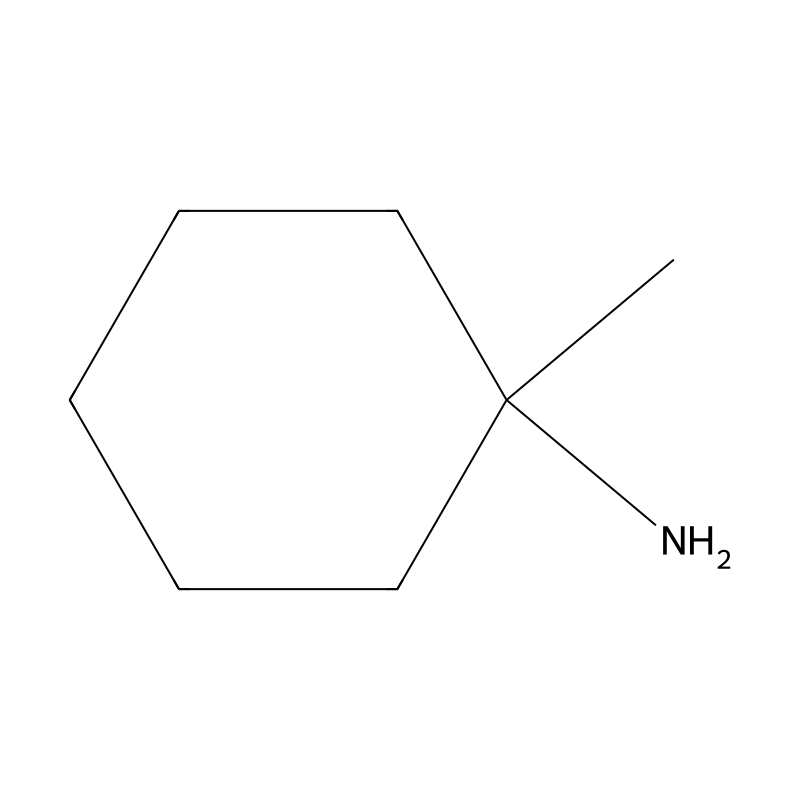1-Methylcyclohexanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
1-Methylcyclohexanamine finds use as a building block in the synthesis of various organic compounds. Its presence of a primary amine group (-NH2) makes it a versatile starting material for reactions such as alkylation, acylation, and condensation reactions. These reactions allow for the introduction of different functional groups onto the molecule, leading to the creation of diverse new compounds with potential applications in various fields [National Center for Biotechnology Information, PubChem, Compound Summary for 1-Methylcyclohexanamine, ].
Medicinal Chemistry:
Research has explored the potential of 1-methylcyclohexanamine derivatives as therapeutic agents. Studies have investigated their activity against various diseases, including:
- Cancer: Certain derivatives have exhibited anti-proliferative and pro-apoptotic effects on cancer cells, suggesting potential for cancer treatment development [S. Xu et al., "Synthesis and Biological Evaluation of Novel 1-Substituted Cyclohexane Derivatives as Potential Antitumor Agents", Molecules, vol. 13, no. 4, pp. 776-787, 2008].
- Neurodegenerative diseases: Some studies suggest that specific derivatives might possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease [Y. Zhang et al., "Design, Synthesis, and Biological Evaluation of Novel 1-Substituted Cyclohexyl Derivatives as Potential Cholinesterase Inhibitors and Neuroprotective Agents", European Journal of Medicinal Chemistry, vol. 46, no. 12, pp. 5946-5954, 2011].
1-Methylcyclohexanamine is an organic compound with the molecular formula and a molecular weight of approximately 113.20 g/mol. It is classified as a secondary amine, featuring a cyclohexyl group and a methyl group attached to the nitrogen atom. The compound appears as a colorless to yellow liquid and is slightly soluble in water, with a higher solubility in organic solvents. Its physical properties include a boiling point of around 149 °C and a melting point between -9 °C and -7 °C .
Currently, there is no documented information on a specific mechanism of action for 1-MCH in biological systems.
- Irritating: May cause skin, eye, and respiratory irritation upon contact or inhalation.
- Flammable: Likely flammable based on the presence of hydrocarbon chains.
- Neutralization Reactions: It can react with acids to form corresponding salts.
- N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the introduction of additional alkyl groups.
- Oxidation: Under certain conditions, it can be oxidized to yield N-methylcyclohexanamide or other derivatives .
The synthesis of 1-methylcyclohexanamine typically involves the following methods:
- From Cyclohexanone and Methylamine: A common synthetic route involves the reaction of cyclohexanone with methylamine in the presence of reducing agents such as aluminum. The process includes refluxing the mixture and subsequent distillation to isolate the product, yielding around 80% efficiency .
- Alternative Methods: Other synthetic approaches may include reductive amination techniques or the use of catalytic hydrogenation under controlled conditions.
1-Methylcyclohexanamine is primarily utilized in:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Dyes and Pigments: The compound is also used in the dye industry due to its reactive amine group, which can form stable bonds with dye substrates.
- Chemical Research: Its unique structure makes it a subject of interest in organic chemistry research, particularly in studying amine reactivity and functionalities .
1-Methylcyclohexanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics | Distinguishing Features |
|---|---|---|---|
| Cyclohexylamine | C6H13N | Primary amine; used in rubber manufacturing | Lacks methyl substitution on nitrogen |
| N-Methylcyclohexylamine | C7H15N | Secondary amine; similar structure | Contains both cyclohexyl and methyl groups |
| 1-Ethylcyclohexanamine | C8H17N | Secondary amine; ethyl group instead of methyl | Longer carbon chain compared to 1-methyl variant |
| N,N-Dimethylcyclohexylamine | C8H17N | Tertiary amine; two methyl groups | More sterically hindered due to two substituents |
The unique aspect of 1-methylcyclohexanamine lies in its specific arrangement of substituents that influence its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in pharmaceuticals further emphasizes its significance within this chemical family .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








